molecular formula C8H8BFO2 B12508348 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12508348
M. Wt: 165.96 g/mol
InChI Key: LWINTJPRLPNUPE-UHFFFAOYSA-N
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Description

5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of oxaboroles These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

The synthesis of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and boronic acid derivatives.

    Reaction Conditions: The key steps involve the formation of the oxaborole ring through cyclization reactions. This can be achieved using catalysts such as palladium or copper under controlled temperature and pressure conditions.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other similar compounds:

Properties

Molecular Formula

C8H8BFO2

Molecular Weight

165.96 g/mol

IUPAC Name

5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H8BFO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3

InChI Key

LWINTJPRLPNUPE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)F)C(O1)C)O

Origin of Product

United States

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